molecular formula C16H13N3O B052411 2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide CAS No. 112697-61-7

2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide

Cat. No. B052411
M. Wt: 263.29 g/mol
InChI Key: CMMPZMRLHOTRIO-UHFFFAOYSA-N
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Description

“2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide” is a compound that belongs to the class of 1,8-naphthyridines . These compounds have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science .


Synthesis Analysis

The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Scientific Research Applications

  • Synthesis and Characterization :

    • Complexes with various 1,8-naphthyridine derivatives have been synthesized and characterized for properties like elemental analysis, molar conductance, thermal studies, and magnetic susceptibility. These studies provide insight into the physical and chemical properties of these compounds (Raju & Dayakar, 2008).
  • Antibacterial Applications :

    • Certain 1,8-naphthyridine-3-carboxamide derivatives, specifically carboxylic acid esters and carbonitriles, were synthesized and evaluated for their antibacterial properties. These derivatives showed effectiveness against Escherichia coli and other gram-negative bacterial infections in mice (Santilli, Scotese, & Yurchenco, 1975).
  • Anti-Cancer and Anti-Inflammatory Properties :

    • A series of 1,8-naphthyridine-3-carboxamide derivatives were identified as potential anti-cancer and anti-inflammatory compounds. For example, specific derivatives showed high cytotoxicity against cancer cell lines and inhibited the secretion of pro-inflammatory cytokines (Madaan et al., 2013).
  • Antidepressant Activity :

    • Novel 1,8-naphthyridine-3-carboxamides as 5-HT3 receptor antagonists were designed and synthesized. These compounds were evaluated for their antidepressant activity in a mice model, demonstrating the potential therapeutic applications in mental health (Mahesh, Dhar, Jindal, & Bhatt, 2014).
  • Chiral Linear Carboxamides with Antimicrobial Activity :

    • Chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with incorporated peptide linkages were synthesized and tested for antimicrobial properties. These compounds may have potential applications in addressing microbial infections (Khalifa et al., 2016).
  • Cannabinoid Receptor Agonists :

    • Some 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives were designed and synthesized, showing affinity for the human CB(2) cannabinoid receptors. This indicates potential therapeutic applications for treating chronic pain and immune-origin tumors (Manera et al., 2009).

properties

IUPAC Name

2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-11-14(10-12-6-5-9-17-15(12)18-11)16(20)19-13-7-3-2-4-8-13/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMPZMRLHOTRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC=NC2=N1)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-phenyl-1,8-naphthyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Mogilaiah, RS Prasad, K Jagadeeshwar - Oriental Journal of Chemistry, 2009 - Citeseer
2-Aminonicotinaldehyde 1 with various carbonyl compounds containing á-methylene group 2 undergo Friedlander condensation on the surface of SiO2 when subjected to microwave …
Number of citations: 3 citeseerx.ist.psu.edu
K Mogilaiah, TK Swamy, AV Chandra - 2011 - nopr.niscpr.res.in
A simple and efficient Friedlander condensation of 2-amino-nicotinaldehyde 1 with various carbonyl compounds containing -methylene group 2 under solid state conditions to prepare 1,…
Number of citations: 2 nopr.niscpr.res.in

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